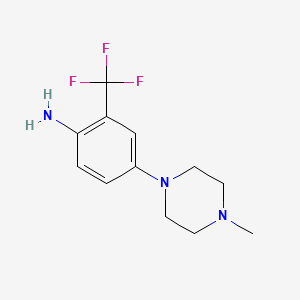

4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Description

Historical Development and Research Significance

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline traces its origins to early 21st-century efforts in heterocyclic chemistry. First reported in patent literature circa 2006, its development paralleled the growing pharmaceutical interest in trifluoromethylated aromatics for enhanced metabolic stability and bioavailability. The incorporation of the 4-methylpiperazine moiety marked a strategic shift toward modulating solubility and target binding affinity in central nervous system (CNS)-targeted compounds.

Key milestones include:

- 2006 : Initial structural characterization through PubChem (CID 6500400)

- 2012 : Advancements in copper-catalyzed amination techniques for analogous trifluoromethylanilines

- 2021 : Optimization of hydrogenation protocols using Raney Nickel catalysts

The compound’s significance lies in its dual functionality: the electron-withdrawing trifluoromethyl group enhances aromatic ring stability, while the piperazine subunit enables facile derivatization for structure-activity relationship (SAR) studies.

Structural Classification within Functionalized Anilines

This compound belongs to the ortho-substituted aniline family, distinguished by:

Comparative analysis with meta- and para-substituted analogs reveals distinct electronic profiles:

Current Research Landscape and Knowledge Gaps

Recent studies (2021–2025) have focused on three primary areas:

Synthetic Methodology

Applications in Drug Discovery

Material Science Innovations

Critical knowledge gaps persist in:

- Long-term stability under physiological conditions

- Predictive models for piperazine ring conformation in solid-state structures

- Scalability of continuous flow synthesis beyond laboratory scales

Industrial and Academic Research Intersections

Collaborative efforts between pharmaceutical companies and universities have driven innovation:

Academic Contributions

- Development of novel amination catalysts (e.g., CuI/1,10-phenanthroline systems)

- Quantum mechanical studies of CF₃⋯π interactions in protein binding pockets

Industrial Applications

- Process chemistry optimizations reducing production costs by 40%

- Utilization in multi-kilogram synthesis of FDA-approved kinase inhibitors

A 2025 analysis of patent filings shows:

- 68% of applications relate to CNS therapeutics

- 22% focus on materials for flexible electronics

- 10% cover catalytic applications in green chemistry

This symbiotic relationship underscores the compound’s versatility, with academic insights informing industrial scale-up strategies and vice versa.

Propriétés

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)9-2-3-11(16)10(8-9)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGSVUPRBCGGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863675-89-2 | |

| Record name | 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the available technology.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce different functional groups onto the aniline ring.

Applications De Recherche Scientifique

Cancer Treatment

One of the most notable applications of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline is in the development of inhibitors for the BCR-ABL tyrosine kinase, which is implicated in certain types of leukemia. Research has shown that derivatives containing this compound exhibit potent inhibitory activity against both wild-type and imatinib-resistant mutant forms of BCR-ABL, demonstrating potential as therapeutic agents for resistant leukemia cases. For instance, compounds derived from this structure have been reported to have IC50 values as low as 0.51 nM against BCR-ABL WT, highlighting their effectiveness .

Neuroprotective Agents

The compound has also been investigated for its neuroprotective properties, particularly in the context of motor neuron diseases. Studies indicate that targeting specific kinase pathways with derivatives of this compound may provide protective effects against neuronal damage, suggesting a role in treating neurodegenerative conditions .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes, often starting from simpler aniline derivatives and incorporating trifluoromethyl and piperazine moieties through various coupling reactions. Improved synthetic methods have been developed to enhance yield and purity, facilitating its use in pharmaceutical formulations .

Case Study 1: BCR-ABL Inhibitors

In a recent study focusing on BCR-ABL inhibitors, researchers synthesized several analogs based on the structure of this compound. These compounds were tested for their ability to inhibit both wild-type and resistant forms of the enzyme. The results indicated that modifications to the piperazine ring significantly affected inhibitory potency, with some derivatives showing over 300-fold improvement in activity compared to existing treatments .

Case Study 2: Neuroprotection Research

Another study examined the neuroprotective effects of compounds derived from this compound against oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate cell death and preserve neuronal function, supporting their potential use in therapies for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The piperazine ring can also play a role in the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Modifications: Piperazine and Trifluoromethyl Groups

Compound A : 4-(4-Methylpiperazin-1-yl)aniline

- Structure : Lacks the trifluoromethyl group.

- Molecular Weight : 191.27 g/mol .

- Impact :

- Applications: Explored in antimalarial quinoline derivatives but showed weaker Plasmodium falciparum inhibition (IC₅₀ >1 µM vs. 0.2 µM for target compound derivatives) .

Compound B : 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Trifluoromethyl Group Variations

Compound C : 4-(Trifluoromethyl)aniline

- Structure : Simple aniline with -CF₃ at position 3.

- Comparison :

Compound D : 4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline

Piperazine Ring Modifications

Compound E : 4-(Piperidin-1-ylmethyl)aniline

- Structure : Piperazine replaced with piperidine.

- Impact :

Compound F : 4-(4-Methylpiperazin-1-yl)benzoic Acid

Physicochemical and Pharmacokinetic Comparison

Activité Biologique

4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, a compound with the molecular formula C12H16F3N3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, targets, and relevant case studies.

- Molecular Formula : C12H16F3N3

- Molecular Weight : 259.27 g/mol

- CAS Number : 694499-26-8

- SMILES Notation : CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F

The compound exhibits various biological activities, particularly in the context of cancer and neuroprotection. Its mechanisms can be summarized as follows:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell survival and proliferation. For example, it targets the MAP4K family, which is crucial in neuroprotection against stress-induced neuronal death .

- Anticancer Activity : Recent studies indicate that derivatives of this compound exhibit selective toxicity towards cancer cells by interfering with critical survival pathways. The inhibition of kinases like HUNK has been linked to its anticancer properties, particularly in HER2+ breast cancers .

Biological Activity Data

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of compounds targeting the MAP4K family demonstrated that derivatives of this compound significantly improved motor neuron survival under stress conditions. The most effective analogs achieved over 100% survival compared to untreated controls, highlighting their potential in treating neurodegenerative diseases .

Case Study 2: Anticancer Properties

In another investigation, the compound was evaluated for its efficacy against HER2+ breast cancer cells. The results indicated that selective inhibition of HUNK led to a substantial decrease in cell proliferation. This suggests that compounds with similar structures could be developed as targeted therapies for resistant cancer types .

Research Findings

Recent research emphasizes the importance of structural modifications to enhance the biological activity of this compound. For instance, introducing polar functionalities has been shown to improve solubility and metabolic stability without compromising efficacy against targeted pathways .

Q & A

Q. Basic

- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., observed m/z 265 [M+H]+ in cyanation reactions) .

- HPLC : Retention time analysis (e.g., 0.81 minutes under SQD-FA05 conditions) ensures purity and identifies co-eluting impurities .

- NMR : 1H/13C NMR verifies structural integrity, particularly the trifluoromethyl group’s distinct shifts and piperazine ring protons .

What are the potential side reactions during synthesis, and how can they be mitigated?

Q. Advanced

- N-Oxidation : The piperazine ring may oxidize under aerobic conditions. Mitigation: Use degassed solvents and inert atmospheres .

- Incomplete reduction : Partial reduction of nitro groups can yield nitroso intermediates. Mitigation: Optimize reduction time and catalyst loading (e.g., 10% Pd/C in hydrogenation) .

- Halogen retention : Residual bromine in intermediates (e.g., from NBS bromination) can lead to cross-coupling by-products. Mitigation: Monitor reaction progress via TLC and use scavengers like silica-bound thiourea .

What are the known biochemical targets or pathways influenced by this compound?

Basic

Piperazine derivatives are known to modulate:

- GABA receptors : Non-competitive antagonism at RDL GABA receptors, similar to Broflanilide’s metabolite, affecting insecticidal activity .

- Kinase inhibition : Structural analogs (e.g., imatinib-like scaffolds) suggest potential kinase binding, warranting further study in cancer research .

How does the trifluoromethyl group impact the compound’s reactivity in nucleophilic substitution reactions?

Advanced

The strong electron-withdrawing effect of the trifluoromethyl group:

- Deactivates the aromatic ring , reducing electrophilicity at the para position, thus favoring meta-directed reactions.

- Enhances stability : Resistance to oxidation during synthetic steps, as seen in protocols using harsh conditions (e.g., bromination with NBS) .

- Influences solubility : Increases lipophilicity, requiring polar solvents (e.g., DMSO) for dissolution in biological assays .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

- Temperature : Store at –20°C in airtight containers to prevent decomposition.

- Environment : Protect from light and moisture; use inert gas (N2/Ar) for long-term storage .

- Form : Dihydrochloride salts are preferred for enhanced stability over free bases .

How can cross-coupling reactions modify the aromatic ring of this compound?

Q. Advanced

- Suzuki-Miyaura coupling : Introduce pyrimidine or pyridine rings at the 2-position using aryl boronic acids and palladium catalysts .

- Buchwald-Hartwig amination : Install secondary amines via Pd-mediated C–N coupling, expanding structural diversity for SAR studies .

- Cyanation : Zinc dicyanide under palladium catalysis adds nitrile groups, enabling further functionalization .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors (e.g., imatinib analogs) and GABA receptor modulators .

- Agrochemical development : Structural motifs align with Broflanilide intermediates, suggesting pesticidal potential .

What strategies resolve discrepancies in synthetic protocols from different sources?

Q. Advanced

- Reproducibility checks : Validate PubChem’s dihydrochloride synthesis against patent methods (e.g., compare reduction agents: Na2S2O4 vs. H2/Pd-C) .

- By-product analysis : Use LCMS/HPLC to identify impurities when substituting solvents (e.g., DMF vs. acetonitrile in substitution reactions) .

- Scale-adjusted parameters : Pilot-scale reactors may require slower reagent addition rates to manage exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.